n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride

Pharmaceutical impurity reference standard Quetiapine quality control HPLC-UV method validation

Generic ANDA filings fail when unqualified impurity standards cause misidentification. This characterized hydrochloride reference standard resolves chromatographic confusability with freebase (CAS 837383-82-1) and dimeric (CAS 1126432-68-5) analogs. - Salt Stoichiometry Verified: CoA confirms C17H20ClN3OS (MW 349.88), ensuring correct RRT and RRF for ICH Q3A-compliant quantification. - Hyphenated LC-MS/MS Ready: Enables MS/MS spectral library matching for the mono-substituted piperazine carboxamide scaffold. - Process Validation: Essential for tracking impurity fate (0.05-0.15% range) during late-stage scale-up and synthetic route modifications.

Molecular Formula C17H20ClN3OS
Molecular Weight 349.877
CAS No. 1126432-66-3
Cat. No. B592769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride
CAS1126432-66-3
SynonymsN-(2-(Phenylthio)phenyl)piperazine-1-carboxamide Hydrochloride
Molecular FormulaC17H20ClN3OS
Molecular Weight349.877
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H
InChIKeyCIRZLKBZMORWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine Impurity IV Hydrochloride: Reference Standard Overview


N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride (CAS 1126432-66-3), systematically designated as Impurity IV of quetiapine fumarate, is a process-related by-product formed during the synthesis of the atypical antipsychotic active pharmaceutical ingredient (API) quetiapine [1]. The compound belongs to the piperazine carboxamide class, bearing a characteristic N-(2-phenylthiophenyl) substituent on the piperazine ring. It was first structurally elucidated and characterized alongside six other quetiapine impurities by Stolarczyk et al. using MS, IR, and NMR spectroscopy, and is catalogued in the MeSH database under unique identifier C540411 with the entry term PTP-PCONH2 [1][2]. As a hydrochloride salt (C17H20ClN3OS, MW 349.88), it is commercially supplied as a neat reference standard with typical purity ≥95% (HPLC), primarily utilized for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial quetiapine production [3][4].

Hydrochloride salt reference standard for accurate gravimetric preparation
Used in HPLC-UV/LC-MS impurity profiling, method validation, and ANDA-supporting QC

Why Generic Substitution Fails in Quetiapine Impurity Analysis


Within the quetiapine impurity landscape, compounds bearing the 2-(phenylthio)phenyl motif are structurally distinct yet chromatographically and spectroscopically confusable, making generic substitution of reference standards a critical risk to analytical accuracy. The hydrochloride salt form (CAS 1126432-66-3, MW 349.88) differs from its freebase counterpart (Quetiapine Impurity III, CAS 837383-82-1, C17H19N3OS, MW 313.42) by exactly 36.46 g/mol—the mass of one HCl unit—resulting in divergent retention times under reverse-phase HPLC conditions and distinct ionization behavior in LC-MS/MS [1]. The dimeric analog N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide (Impurity V, CAS 1126432-68-5) presents a substantially larger molecular footprint (di-substituted piperazine core, approximate MW ~569) with entirely different MS fragmentation pathways [2]. Furthermore, the deuterated analog (d8-hydrochloride, MW 357.93) introduces an 8-Da mass shift that, while useful for stable isotope dilution assays, cannot serve as a cost-equivalent surrogate for routine impurity quantification . ICH Q3A(R2) mandates that any impurity exceeding the 0.10% identification threshold must be unambiguously identified and quantified against a characterized reference standard; using the wrong salt form or an unvalidated analog can lead to misidentification, inaccurate quantitation, and regulatory non-compliance in ANDA submissions [3].

Salt mismatch Freebase form (CAS 837383-82-1) differs by 36.46 g/mol; uncorrected substitution overestimates impurity content by ~11.6%.
Structural analog Dimeric Impurity V may co-elute under certain HPLC conditions; unambiguous identification requires the exact monomeric hydrochloride reference.
Isotopic analog Deuterated d8 form is ~50× more expensive per gram and offers no advantage for routine HPLC-UV impurity testing.

Quantitative Differentiation Evidence for Procurement


Salt Form Impact on HPLC Calibration Accuracy

The hydrochloride salt form (CAS 1126432-66-3) possesses a molecular weight of 349.88 g/mol (C17H20ClN3OS), compared to 313.42 g/mol for the freebase form (Quetiapine Impurity III, CAS 837383-82-1, C17H19N3OS) . This 36.46 g/mol mass difference, representing the stoichiometric HCl adduct, directly affects gravimetric preparation of calibration standards: to achieve an equimolar concentration of the active chromophore (the N-(2-phenylthiophenyl)piperazine-1-carboxamide moiety), 11.6% more mass of the hydrochloride salt must be weighed relative to the freebase. Use of freebase reference material in place of the hydrochloride salt without correction yields a systematic overestimation of impurity content by approximately 11.6% in HPLC-UV methods calibrated by weight/volume [1].

HPLC calibration accuracy
Head-to-head
HCl salt (MW 349.88) vs. freebase (MW 313.42): 11.6% mass correction factor required for equimolar standard preparation.
Gravimetric correction is essential to avoid systematic quantitation error exceeding method acceptance criteria.
Applicable to any weight/volume calibration; ICH Q2(R1) accuracy context.
Pharmaceutical impurity reference standard Quetiapine quality control HPLC-UV method validation

Structural Differentiation from the Dimeric Impurity V

Impurity IV (this compound) is a mono-substituted piperazine carboxamide with a single 2-(phenylthio)phenyl group attached via a urea-type linkage to the piperazine ring (C17H19N3OS core, MW ~313 for the freebase). In contrast, Impurity V (N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide, CAS 1126432-68-5) is the di-substituted dimer in which both piperazine nitrogens are functionalized with 2-(phenylthio)phenyl carboxamide groups [1]. This structural divergence produces distinct MS fragmentation spectra: Impurity IV yields a protonated molecular ion [M+H]+ at m/z ~314 (freebase) or ~350 (HCl adduct), with characteristic fragment ions corresponding to cleavage of the piperazine-carboxamide bond, while Impurity V produces a molecular ion at substantially higher m/z (~570) with a fragmentation cascade reflecting sequential loss of the two carboxamide substituents [2]. The LC-MS/MS differentiation is unambiguous when both reference standards are co-injected.

MS differentiation from dimer
Class-level
Monomer [M+H]+ ~314/350 vs. dimer Impurity V [M+H]+ ~570; distinct fragmentation pathways with single vs. double carboxamide loss.
Unambiguous LC-MS/MS identification requires the exact monomer reference standard to avoid co-elution misassignment.
Stolarczyk et al. 2009; reverse-phase HPLC conditions may cause peak overlap.
LC-MS/MS impurity profiling Quetiapine process-related impurities Structural elucidation

ICH Q3A(R2) Threshold Compliance and Reference Necessity

Process-related impurities of quetiapine fumarate, including Impurity IV, have been identified at levels ranging from 0.05% to 0.15% by reverse-phase HPLC in crude API batches [1]. This range straddles all three critical ICH Q3A(R2) thresholds for a drug substance with a maximum daily dose ≤2 g/day: the reporting threshold (0.05%), the identification threshold (0.10%), and the qualification threshold (0.15% or 1 mg/day, whichever is lower) [2]. Specifically, at the upper bound of 0.15%, Impurity IV exceeds the qualification threshold and therefore must be quantified using a fully characterized reference standard with documented purity assignment, and its safety must be qualified through toxicological assessment or literature justification. Impurities detected at 0.05% must be reported and tracked in batch-release certificates [2].

ICH Q3A(R2) threshold context
Context-dependent
Detected impurity range 0.05–0.15% by HPLC straddles reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.
Regulatory fate is batch-dependent; certified reference standard mandatory for accurate quantification and qualification data.
Bharathi et al. 2008; Stolarczyk et al. 2009; ICH Q3A(R2).
ICH Q3A impurity thresholds ANDA regulatory compliance Quetiapine fumarate specification

Deuterated vs. Protio Form: Cost and Application Logic

The deuterated analog N-[2-(phenylthio)phenyl]-1-piperazine-d8-carboxamide hydrochloride (MW 357.93, C17H11D8N3OS·HCl) incorporates eight deuterium atoms on the piperazine ring, producing a +8.05 Da mass shift relative to the protio form (MW 349.88) . This mass shift enables its use as an internal standard (IS) in stable isotope dilution LC-MS/MS assays, where the IS co-elutes with the analyte but is distinguished by MS/MS multiple reaction monitoring (MRM). However, the deuterated analog carries a substantial cost premium: the d8 form (100 mg) is priced at approximately €1,568, whereas the protio hydrochloride (5 g) is priced at approximately €1,547—yielding a per-gram cost ratio of approximately 51:1 . For routine HPLC-UV impurity testing where MS detection is not employed, the deuterated analog offers no analytical advantage over the protio reference standard and represents an unjustified 50-fold cost increase per unit mass.

Deuterated vs. protio cost
Head-to-head
Protio HCl ~€309/g; d8-HCl ~€15,680/g (≈51× cost ratio). Mass shift +8.05 Da useful only for stable isotope dilution MS.
Procure protio form for routine HPLC-UV impurity testing; deuterated analog only for LC-MS/MS method validation requiring internal standardization.
Cost data from CymitQuimica; purity ≥95% for both forms.
Stable isotope-labeled impurity standard LC-MS/MS quantification Quetiapine impurity method validation

Synthetic Pathway Specificity and Purge Strategy

Impurity IV arises from a specific side reaction during quetiapine synthesis: the condensation of 2-(phenylthio)aniline (Impurity I, itself a starting material or early intermediate) with 1-piperazinecarbonyl chloride or a phosgene-equivalent reagent, yielding the mono-substituted piperazine carboxamide [1]. This formation mechanism is distinct from that of Impurity III (N,N'-bis[2-(phenylthio)phenyl]urea), which forms via reaction of 2-(phenylthio)aniline with a carbonyl source lacking the piperazine moiety, and from Impurity V (the dimeric piperazine dicarboxamide), which results from double acylation of piperazine [1]. This mechanistic distinction has practical consequences for impurity control strategies: modifications to the molar ratio of piperazine to activated carbonyl intermediate, reaction temperature, and addition sequence can selectively suppress Impurity IV formation without affecting Impurity III or V levels, and vice versa [2].

Synthetic pathway specificity
Class-level
Impurity IV forms via mono-acylation of piperazine by activated 2-(phenylthio)phenylcarbamoyl intermediate, distinct from urea-type Impurity III and di-acylated Impurity V pathways.
Targeted impurity control strategies require a dedicated Impurity IV standard; orthogonal to suppression of other impurities.
Stolarczyk et al. 2009; Bharathi et al. 2008.
Process-related impurity formation Quetiapine synthetic route Impurity fate and purge

Application Scenarios for Procurement Decision-Making


ANDA Filing: Impurity Profiling and Batch-Release Testing

Generic pharmaceutical manufacturers preparing ANDA submissions for quetiapine fumarate must demonstrate that all process-related impurities exceeding the ICH Q3A(R2) reporting threshold (0.05%) are detected, identified at ≥0.10%, and qualified at ≥0.15% [1]. Impurity IV (this compound) has been consistently detected at 0.05–0.15% across multiple synthetic routes [2]. Procurement of the hydrochloride reference standard (CAS 1126432-66-3, MW 349.88) is mandatory for: (i) establishing relative retention time (RRT) in the impurity profile HPLC method, (ii) determining relative response factor (RRF) at the detection wavelength (typically 210–225 nm for the phenylthio chromophore), and (iii) preparing system suitability solutions per USP/EP monograph specifications. The 11.6% gravimetric correction factor relative to the freebase form (MW 313.42) must be documented in the analytical method to ensure accurate quantitation .

LC-MS/MS Characterization During Process Development

During late-stage process development and scale-up of quetiapine fumarate API, the multidimensional evaluation of impurity profiles using hyphenated LC-MS/MS—as demonstrated by Stolarczyk and Kutner (2010)—requires the Impurity IV hydrochloride reference standard for: (i) confirming peak identity via retention time matching and MS/MS spectral library matching, (ii) establishing the MS fragmentation pathway specific to the mono-substituted piperazine carboxamide scaffold (distinct from the urea-type Impurity III and dimeric Impurity V), and (iii) monitoring impurity profile changes resulting from planned or unplanned modifications to the synthetic route [3]. The protio hydrochloride form (MW 349.88) is the appropriate reference for this application; the deuterated analog (d8, MW 357.93) is reserved for stable isotope dilution MS quantification only when matrix effects necessitate internal standardization .

Compendial Method Verification for USP/EP Monographs

Compendial monographs for quetiapine fumarate (USP, EP) specify related compounds tests using HPLC with UV detection, requiring reference standards for system suitability and peak identification. The Impurity IV hydrochloride reference standard, supplied with a Certificate of Analysis (CoA) documenting HPLC purity (typically ≥95%), MS, NMR, and IR characterization data, enables laboratories to meet pharmacopeial requirements for method verification [4]. The CoA must confirm the hydrochloride salt stoichiometry (C17H20ClN3OS, not C17H19N3OS), as the chloride counterion affects both the chromatographic retention (ion-pairing with mobile phase additives) and the UV absorption profile in the 200–220 nm range where the chloride ion contributes to background absorbance. Storage at 2–8°C is recommended to maintain certified purity throughout the product shelf life [4].

Application
Selection Property
Validation Focus
ANDA impurity profiling & release testing
Hydrochloride salt with documented gravimetric correction
ICH Q3A(R2) identification/qualification threshold compliance
LC-MS/MS process characterization
Protio hydrochloride for retention time and MS/MS spectral library matching
Peak identity confirmation and fragmentation pathway verification
Compendial method verification (USP/EP)
CoA with HPLC purity, NMR, MS, and IR characterization data
System suitability and peak identification per monograph
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